(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound (E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole class of heterocyclic systems, which are characterized by fused 1,2,4-triazole and 1,3,4-thiadiazole rings. This structural motif is associated with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The target molecule features a phenyl group at the 3-position and a thiophene-vinyl substituent at the 6-position.
Properties
IUPAC Name |
3-phenyl-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S2/c1-2-5-11(6-3-1)14-16-17-15-19(14)18-13(21-15)9-8-12-7-4-10-20-12/h1-10H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZSRMDARBCVCC-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-substituted-thiazol-2-chloroacetamides with hydrazine derivatives, followed by cyclization with thiocarbohydrazide . The reaction is usually carried out in refluxing acetonitrile in the presence of a catalyst such as manganese dioxide for 5-6 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in anticancer research, this compound has been shown to inhibit cyclin-dependent kinases (CDKs) and other enzymes critical for cell cycle regulation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby disrupting their function and inhibiting cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Triazolothiadiazole Derivatives
Structural and Electronic Features
- Planarity and Conjugation : The triazolothiadiazole core is inherently planar, as shown in crystallographic studies (maximum deviation: 0.022 Å) . The E -configured vinyl group in the target compound extends conjugation between the thiophene and triazolothiadiazole rings, which may enhance π-π stacking with biological targets .
- Substituent Effects :
Pharmacological Potential
While direct data for the target compound are unavailable, structurally related analogs demonstrate:
- Anticancer activity : Compounds with fluorinated biphenyl () or long alkyl chains () showed potent inhibition of cancer cell lines (IC₅₀ < 10 µM) .
- Antimicrobial activity : Methoxy-substituted derivatives () exhibited broad-spectrum activity against Gram-positive bacteria .
The thiophene-vinyl group in the target compound may confer unique electronic properties, making it a candidate for kinase inhibition or DNA intercalation .
Biological Activity
(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound belonging to the class of triazolothiadiazoles. This compound exhibits a complex structure that combines multiple heterocyclic systems, which may contribute to its potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings and case studies.
Structural Overview
The compound features:
- A triazole ring fused with a thiadiazole moiety .
- Substituents including a phenyl group and a vinyl group linked to a thiophene ring .
This unique combination of functional groups is hypothesized to enhance its biological properties, although specific mechanisms of action remain largely unexplored.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit various biological activities including:
- Antibacterial Properties : Similar triazolothiadiazoles have shown effectiveness against various bacterial strains.
- Antifungal Activities : Some derivatives within this class have been evaluated for antifungal activity against Candida species but demonstrated varying levels of effectiveness.
- Anticancer Potential : Triazole derivatives have been explored for their capacity to inhibit cancer cell proliferation in vitro.
Anticancer Activity
A study on related triazolo-thiadiazole derivatives indicated significant anticancer activity against gastric cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values as low as 25 nM against cancer cell lines such as NUGC . These compounds exhibited selective toxicity towards cancer cells compared to normal fibroblasts.
Antifungal Evaluation
Research on 2,3-dihydro-3-hydroxy-6-phenyl derivatives revealed poor antifungal activity against several Candida species . The findings suggest that while some derivatives show potential, the specific structural features of this compound may need further investigation to understand their antifungal efficacy fully.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Benzimidazole derivatives | Benzimidazole ring | Known for anticancer properties |
| 5-Aryl-[1,2,4]triazoles | Aryl substitution on triazole | Exhibits antifungal activity |
| Thiadiazole derivatives | Thiadiazole core | Potential herbicidal activity |
The distinct combination of heterocycles and substituents in this compound may confer unique biological activities not observed in other similar compounds.
While the specific mechanism of action for this compound is not well-documented yet, it is suggested that triazolothiadiazoles may interact with various biological targets through:
- Inhibition of enzyme activity.
- Modulation of receptor-mediated pathways.
These interactions could lead to the observed pharmacological effects noted in related studies.
Future Directions
Further research is necessary to elucidate the synthesis pathways and biological applications of this compound. Investigating its safety profile and potential therapeutic applications could pave the way for its use in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
